6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid is an organic compound with the molecular formula C12H9FN2O3 and a molecular weight of 248.21 g/mol. This compound is a derivative of picolinic acid, which is known for its role in various biological processes and its use in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-hydroxybenzoic acid, followed by reduction to introduce the amino group. This intermediate is then subjected to a cyclization reaction with picolinic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel herbicides and pesticides due to its structural similarity to other bioactive picolinic acid derivatives.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar chelating properties but lacks the specific functional groups that confer unique reactivity to 6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid.
4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid: A derivative used in herbicide development, showcasing the versatility of picolinic acid derivatives in agrochemical applications.
6-Indazolyl-2-picolinic Acid: Another derivative with significant herbicidal activity, highlighting the potential of picolinic acid derivatives in pest control.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
6-amino-3-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-6-1-2-7(9(16)5-6)8-3-4-10(14)15-11(8)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYPEFSVFJKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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